molecular formula C17H13ClF3NOS B2381771 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one CAS No. 866042-14-0

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No. B2381771
CAS RN: 866042-14-0
M. Wt: 371.8
InChI Key: RTCYGBDFNBHVLG-UHFFFAOYSA-N
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Description

The compound “3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one” is a complex organic molecule. It contains a thiazolidinone ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The molecule also contains a trifluoromethyl group (-CF3) and a chlorophenyl group (-C6H4Cl), both of which are known to significantly influence the chemical behavior of the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazolidinone ring, the trifluoromethyl group, and the chlorophenyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to be electron-withdrawing, which could make the compound more reactive towards nucleophiles . The chlorophenyl group could potentially undergo reactions typical of aromatic halides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could influence properties like solubility and boiling point .

Scientific Research Applications

Antimicrobial Activity

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one and its derivatives have been extensively studied for their antimicrobial properties. A range of compounds synthesized from 3-(4-chlorophenyl)-2-thioxothiazolidin-4-one exhibited potent antibacterial activity against common bacterial strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Staphylococcus pyogenes. Additionally, these compounds showed antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (B'Bhatt & Sharma, 2017). Similar studies have demonstrated the antimicrobial efficacy of various 1,3-thiazolidin-4-one derivatives against a range of pathogens (Sayyed et al., 2006).

Structural Analysis and Synthesis

The structural and therapeutic diversity of 1,3-thiazolidin-4-ones has been a subject of interest, with studies reporting on the synthesis and crystal structure of related compounds. For instance, research on the synthesis and X-ray diffraction data of a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, provided insights into its crystalline structure and potential applications (Güiza et al., 2020). Another study focused on the crystal structure of 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one to assess its potential biological activity (Doreswamy et al., 2007).

Potential Antifungal and Antitumor Properties

Research has also explored the potential antifungal and antitumor properties of 1,3-thiazolidin-4-one derivatives. A study on a novel antifungal compound from the 1,2,4-triazole class, closely related to 3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one, revealed promising antifungal characteristics and pharmacologically relevant properties (Volkova et al., 2020). Additionally, some derivatives have shown potential as antitumor agents in vitro, highlighting the versatility of these compounds in medicinal chemistry (Al-Suwaidan et al., 2015).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to discuss the mechanism of action of this compound .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. For example, if the compound exhibits interesting biological activity, it could be studied further for potential medicinal uses .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NOS/c18-14-6-4-11(5-7-14)9-22-15(23)10-24-16(22)12-2-1-3-13(8-12)17(19,20)21/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCYGBDFNBHVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(S1)C2=CC(=CC=C2)C(F)(F)F)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Chlorophenyl)methyl]-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

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